molecular formula C50H73N17O11S B1662679 neuromedin C CAS No. 81608-30-2

neuromedin C

Cat. No. B1662679
CAS RN: 81608-30-2
M. Wt: 1120.3 g/mol
InChI Key: RWBLWXCGQLZKLK-USVTTYPOSA-N
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Description

Neuromedin C is a bombesin-like peptide that stimulates uterine smooth muscle contraction . It is also known as GRP (18-27) and has the amino acid sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 . It regulates various processes in the central nervous system and gastrointestinal tract through its interaction with the bombesin receptor subtype-2 (BB2R) .


Synthesis Analysis

Neuromedin C is a peptide that undergoes a progressive coil-helix transition with increasing TFE concentration, first at the C-terminus and then at the N-terminus . It also adopts a C-terminal α-helical conformation upon binding to SDS micelles .


Molecular Structure Analysis

The NMR structure of Neuromedin C in the presence of SDS micelles has been reported . It displays a disordered but well-defined backbone architecture .


Chemical Reactions Analysis

Neuromedin C is a peptide that undergoes a progressive coil-helix transition within a binding-induced folding mechanism . This micelle binding is directed by hydrophobic interactions that concur with the unfavorable deprotonation of His 8 and its further insertion into the micelle .


Physical And Chemical Properties Analysis

Neuromedin C has an empirical formula of C50H72N16O12S and a molecular weight of 1121.27 . It is a peptide with a specific amino acid sequence .

Scientific Research Applications

Neuromedin C: Scientific Research Applications

Central Nervous System Regulation: Neuromedin C (NMC) plays a significant role in regulating various processes within the central nervous system (CNS). It interacts with the bombesin receptor subtype-2 (BB2R), which has been identified as a potential target for treating disorders resulting from NMC dysfunction or misregulation. BB2R antagonists, therefore, hold promise for therapeutic applications in conditions where NMC is implicated .

Gastrointestinal Tract Function: In the gastrointestinal tract, NMC is involved in a range of functions through its interaction with BB2R. The peptide has been shown to regulate gastrointestinal motility and could be a key player in disorders related to gastrointestinal function. Research suggests that targeting the pathways involving NMC could lead to new treatments for such conditions .

Future Directions

Research on Neuromedin C is ongoing, with studies focusing on its diverse and essential functions. Future research directions include the development of new therapeutics to treat neurological, cancer-related, or eating disorders .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N17O11S/c1-25(2)13-34(46(74)63-33(43(53)71)11-12-79-6)64-47(75)36(15-29-20-54-23-58-29)62-41(70)22-57-50(78)42(26(3)4)67-44(72)27(5)60-45(73)35(14-28-19-56-32-10-8-7-9-31(28)32)65-48(76)37(16-30-21-55-24-59-30)66-49(77)38(17-39(52)68)61-40(69)18-51/h7-10,19-21,23-27,33-38,42,56H,11-18,22,51H2,1-6H3,(H2,52,68)(H2,53,71)(H,54,58)(H,55,59)(H,57,78)(H,60,73)(H,61,69)(H,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)/t27-,33-,34-,35-,36-,37-,38-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBLWXCGQLZKLK-USVTTYPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N17O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231221
Record name Neuromedin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1120.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

neuromedin C

CAS RN

81608-30-2
Record name Neuromedin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081608302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neuromedin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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